molecular formula C12H14N2O2 B3261668 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione CAS No. 34657-68-6

3-benzyl-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B3261668
CAS No.: 34657-68-6
M. Wt: 218.25 g/mol
InChI Key: DSBMOVYUOIIPDK-UHFFFAOYSA-N
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Description

3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS 34657-68-6) is a chemical compound from the hydantoin family, characterized by a five-membered imidazolidine-2,4-dione core structure substituted with a benzyl group at the N3 position and two methyl groups at the C5 position . Its molecular formula is C12H14N2O2, and it has a molecular weight of 218.25 g/mol . As a hydantoin derivative, this compound is of significant interest in medicinal and organic chemistry research. While specific biological data for this analog is not extensively reported in the available literature, the broader class of 5,5-disubstituted hydantoins and related heterocycles like 4-thiazolidinones are known to exhibit a wide spectrum of pharmacological activities . These activities often include antimicrobial (antibacterial and antifungal), anticonvulsant , and anti-inflammatory properties . The mechanism of action for such compounds frequently involves interaction with specific molecular targets; for instance, anticonvulsant activity is often mediated by the modulation of voltage-gated sodium channels in the central nervous system, while antimicrobial action may result from the disruption of bacterial cell wall synthesis . The presence of the benzyl substituent introduces steric bulk and potential for aromatic interactions, which can influence the compound's molecular conformation, intermolecular packing, and its interaction with biological targets . This makes this compound a valuable scaffold for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O2/c1-12(2)10(15)14(11(16)13-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBMOVYUOIIPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188214
Record name Hydantoin, 3-benzyl-5,5-dimethyl-
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34657-68-6
Record name Hydantoin, 3-benzyl-5,5-dimethyl-
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Record name NSC150476
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydantoin, 3-benzyl-5,5-dimethyl-
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Synthetic Methodologies and Derivatization Strategies for 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Classical Synthetic Approaches to the Imidazolidinedione Ring System

The formation of the imidazolidinedione (hydantoin) ring is a well-established area of organic synthesis, with several named reactions providing reliable access to this heterocyclic core.

Condensation Reactions for Core Formation

Condensation reactions are a fundamental approach to constructing the imidazolidinedione ring. wikipedia.org These reactions typically involve the combination of two or more molecules with the elimination of a small molecule, such as water. wikipedia.org For instance, the reaction of an α-amino acid with cyanic acid or its derivatives can yield a hydantoin (B18101). Another common strategy involves the condensation of a ketone or aldehyde with a source of cyanide and ammonia (B1221849), often in a one-pot reaction. encyclopedia.pub These methods are valued for their directness in assembling the core heterocyclic structure.

Bucherer-Bergs and Related Methodologies

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pub This multicomponent reaction typically involves heating a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution. mdpi.com The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org This method is particularly advantageous due to the ready availability of starting materials and the often-crystalline nature of the products, which simplifies purification. mdpi.com

ReactantsReagentsConditionsProductRef
Ketone/AldehydeKCN (or NaCN), (NH₄)₂CO₃60-70°C, aq. Ethanol5,5-disubstituted hydantoin mdpi.com
Cyanohydrin(NH₄)₂CO₃Heat5,5-disubstituted hydantoin wikipedia.org

Targeted Synthesis of 3-Benzyl-5,5-dimethyl-2,4-Imidazolidinedione

The specific synthesis of this compound requires a two-fold strategy: the formation of the 5,5-dimethylhydantoin (B190458) core and the subsequent, selective introduction of a benzyl (B1604629) group at the N3 position.

Regioselective N-Benzylation Strategies at the Imidazolidinedione N3 Position

The imidazolidinedione ring possesses two nitrogen atoms (N1 and N3) that can potentially be alkylated. Achieving regioselectivity is crucial for the synthesis of the desired product. The N3 proton is generally more acidic than the N1 proton, allowing for selective deprotonation and subsequent alkylation at this position under controlled conditions.

A common strategy involves the use of a suitable base to deprotonate the 5,5-dimethylhydantoin, followed by the addition of a benzylating agent, such as benzyl chloride or benzyl bromide. For example, 5,5-dimethylhydantoin can be treated with sodium hydride in a dry solvent like dimethylformamide (DMF). The resulting sodium salt is then reacted with benzyl chloride to yield this compound. prepchem.com The choice of base and solvent can significantly influence the regioselectivity of the N-alkylation. beilstein-journals.org

Starting MaterialBaseBenzylating AgentSolventProductRef
5,5-DimethylhydantoinSodium HydrideBenzyl ChlorideDimethylformamideThis compound prepchem.com

Formation of the 5,5-Dimethyl Imidazolidinedione Moiety

The precursor, 5,5-dimethylhydantoin, is readily synthesized using the Bucherer-Bergs reaction starting from acetone (B3395972). encyclopedia.pub In a typical procedure, acetone is reacted with ammonium carbonate and sodium cyanide. orgsyn.org Alternatively, acetone cyanohydrin can be used as a starting material, which reacts with ammonium carbonate upon heating to form 5,5-dimethylhydantoin. orgsyn.org This reaction is robust and provides good yields of the desired hydantoin.

Novel and Green Chemistry Approaches for this compound and Analogues

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the synthesis of imidazolidinediones, this includes the exploration of microwave-assisted synthesis, the use of greener solvents, and the development of one-pot multicomponent reactions that minimize waste and reaction times. scirp.orgresearchgate.net For instance, solvent-free grinding conditions have been developed for the synthesis of hydantoin derivatives, offering advantages such as shorter reaction times, excellent yields, and simple workup procedures. scirp.org While specific green chemistry protocols for this compound are not extensively detailed in the provided search results, the general advancements in imidazolidinedione synthesis are applicable. These approaches aim to reduce the environmental impact by minimizing the use of hazardous solvents and reagents, and by improving energy efficiency.

Catalytic and Organocatalytic Synthetic Protocols

While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the reviewed literature, general catalytic approaches for the formation of the core hydantoin ring are well-established.

Organocatalytic Approaches: An enantioselective synthesis of 5,5-disubstituted hydantoins has been developed using an organocatalytic Michael reaction. nih.gov This method utilizes 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates, which react with Michael acceptors in the presence of a bifunctional Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine. nih.gov This approach is notable for creating chiral centers at the C5 position with high enantioselectivity, although it represents a method for synthesizing derivatives rather than the basic achiral 5,5-dimethylhydantoin core. nih.gov

Metal-Free Precatalyst Systems: Derivatives of the target compound, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have been employed as effective metal-free precatalysts. mdpi.comnih.gov In these applications, DBDMH facilitates reactions like the direct dehydrative esterification of carboxylic acids and aldol (B89426) condensations under neat (solvent-free) conditions. mdpi.com The mechanism involves the decomposition of DBDMH to 5,5-dimethylhydantoin, which plays a role in activating the carbonyl group of the substrates. mdpi.com This demonstrates the catalytic potential of the hydantoin scaffold itself, though not in its own synthesis.

Microwave-Assisted and Ultrasound-Mediated Synthesis

Modern energy sources like microwave irradiation and ultrasound have been applied to accelerate the synthesis of heterocyclic compounds, including hydantoin scaffolds, often leading to reduced reaction times and improved yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is a recognized technique for rapidly and efficiently producing various heterocyclic structures. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is limited, the methodology has been successfully applied to related compounds. For instance, the one-pot synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one saw a significant reduction in reaction time from over 12 hours under conventional reflux to just 30 minutes in a closed-vessel microwave system. researchgate.net Similarly, thiazolidine-2,4-dione derivatives have been synthesized under microwave irradiation, highlighting the potential of this technology for related imidazolidinedione systems. sciensage.inforesearchgate.net The synthesis of 2-arylbenzimidazoles has also been achieved under solvent-free microwave conditions, using 1,3-dibromo-5,5-dimethylhydantoin as a catalyst. researchgate.net

Ultrasound-Mediated Synthesis: The use of ultrasound has been reported as an efficient and convenient procedure for the synthesis of 5,5-disubstituted hydantoins via the Bucherer–Bergs reaction. dntb.gov.ua Ultrasound irradiation can enhance reaction rates and yields in the synthesis of various heterocycles. nih.gov For example, the synthesis of 2,4-thiazolidinedione (B21345) and rhodanine (B49660) derivatives has been effectively catalyzed by an ionic liquid under ultrasonic irradiation, yielding excellent results in short time frames. nih.gov

Solvent-Free and Aqueous Medium Reactions

Green chemistry principles encourage the use of environmentally benign solvents like water or the elimination of solvents altogether.

Aqueous Medium Reactions: The quintessential method for producing the 5,5-dimethylhydantoin precursor is the Bucherer-Bergs reaction, which is typically conducted in an aqueous-alcoholic medium. mdpi.comalfa-chemistry.com This reaction combines a ketone (acetone), a cyanide source (e.g., sodium cyanide), and ammonium carbonate in a mixture of ethanol and water. mdpi.com Various methods for preparing 5,5-dimethylhydantoin from acetone cyanohydrin and ammonium carbonate also utilize water as a solvent or for the workup and recrystallization process. orgsyn.orgguidechem.comgoogle.com

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. The synthesis of various hydantoins and related thiohydantoins has been successfully achieved under solvent-free conditions. mdpi.com Furthermore, 1,3-dibromo-5,5-dimethylhydantoin has been used as a catalyst for the solvent-free synthesis of 2-arylbenzimidazoles, demonstrating the utility of hydantoin derivatives in promoting reactions without a solvent medium. researchgate.net

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.

The Bucherer-Bergs Reaction: The most prominent MCR for the synthesis of 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction. encyclopedia.pub This one-pot synthesis combines a carbonyl compound, ammonium carbonate, and a cyanide salt (like potassium or sodium cyanide). mdpi.comalfa-chemistry.com To produce the 5,5-dimethylhydantoin scaffold, acetone is used as the carbonyl starting material. mdpi.com The reaction proceeds through key intermediates such as an aminonitrile, which is formed in situ. alfa-chemistry.com This method is valued for its operational simplicity and the fact that the resulting hydantoins are often crystalline and easy to purify. mdpi.com

The general reaction scheme is as follows:

Reactants: Ketone (Acetone), Ammonium Carbonate, Sodium Cyanide

Solvent: Aqueous Ethanol

Product: 5,5-Dimethylhydantoin

This MCR provides the core structure, which can then be N-benzylated to yield the final target compound.

Other MCR Approaches: For greater diversification, other MCRs can be employed. A five-component reaction utilizing aldehydes (or ketones), amines, isonitriles, methanol (B129727), and carbon dioxide has been developed for the synthesis of fully functionalized hydantoins. mdpi.com This Ugi/De-Boc/Cyclization methodology allows for the introduction of a wide variety of substituents on the hydantoin ring. mdpi.com

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of related compounds.

Modifications at the Imidazolidinedione N1 Position

The hydantoin ring features two nitrogen atoms, N1 and N3. In the target compound, the N3 position is already occupied by a benzyl group. The remaining N-H bond at the N1 position is a prime site for further functionalization.

The N3-proton of an unsubstituted hydantoin is generally more acidic (pKa ≈ 9.0) than the N1-proton. thieme-connect.de Consequently, base-promoted alkylation occurs preferentially at N3. thieme-connect.de However, once the N3 position is substituted, as in the title compound, deprotonation and subsequent reaction can be directed to the N1 position. This allows for the synthesis of 1,3-disubstituted hydantoins. nih.govresearchgate.net

N1-Alkylation and Arylation: The synthesis of a library of N1', N3'-disubstituted spirohydantoins demonstrates the feasibility of introducing various alkyl and aryl groups at both nitrogen positions. nih.gov This suggests that the N1 position of 3-benzyl-5,5-dimethylhydantoin can be readily alkylated or arylated under basic conditions.

N1-Halogenation: The N-H bond can also be converted to an N-halogen bond. A simple and efficient method for the preparation of N-chlorohydantoins involves treating the hydantoin with trichloroisocyanuric acid (TCCA) in acetonitrile (B52724). nih.gov This method has been used to synthesize 1,3-dichloro-5,5-dimethylhydantoin (B105842) from 5,5-dimethylhydantoin. nih.gov By using one equivalent of the chlorinating agent, it is possible to achieve mono-chlorination, which in the case of a 3-substituted hydantoin, would occur at the N1 position. nih.gov

The table below summarizes potential modifications at the N1 position.

Modification TypeReagentsProduct Type
AlkylationBase (e.g., NaH), Alkyl Halide (R-X)1-Alkyl-3-benzyl-5,5-dimethylhydantoin
ChlorinationTrichloroisocyanuric Acid (TCCA)1-Chloro-3-benzyl-5,5-dimethylhydantoin
RibosylationSilylated Hydantoin, Ribose derivative, Lewis Acid1-Ribosyl-3-benzyl-5,5-dimethylhydantoin

Functionalization of the C5-Methyl Groups

Direct functionalization of the C5-methyl groups on the pre-formed this compound scaffold is a significant synthetic challenge. This transformation would require the cleavage of a strong, unactivated carbon-hydrogen (C-H) bond. tcichemicals.com

Currently, there is limited literature describing the direct C(sp³)–H activation and subsequent functionalization of the C5-alkyl groups of a hydantoin ring. The predominant strategy for introducing diversity at the C5 position is not through modification of the final hydantoin, but by altering the starting materials during its de novo synthesis.

By employing a different ketone in the Bucherer-Bergs reaction, a wide array of 5,5-disubstituted hydantoins can be generated. For example, using phenylacetone (B166967) instead of acetone yields 5-methyl-5-benzylhydantoin. mdpi.com This "bottom-up" approach is the most practical and widely used method for varying the substituents at the C5 position.

While direct C-H activation remains a frontier in organic synthesis, future developments in this field could potentially offer novel pathways to directly modify the C5-methyl groups of the existing scaffold. tcichemicals.com

Side Chain (Benzyl) Modifications and Heterocyclic Coupling

Modifications targeting the N-3 benzyl group of this compound are primarily centered on its removal (debenzylation) to yield the parent 5,5-dimethylhydantoin or to enable further functionalization at the N-3 position. The benzyl group imparts significant stability to the hydantoin ring, rendering it resistant to hydrolysis under conditions that would typically cleave other substituted hydantoins. acs.org Direct modification of the benzyl ring itself or its use as a linker for coupling with other heterocyclic systems represents a nuanced area of synthetic strategy.

Benzyl Group Removal (Debenzylation)

The cleavage of the N-benzyl bond is a key strategic step in the synthetic manipulation of this compound. Various methods have been developed for this purpose, ranging from traditional catalytic hydrogenation to more recent photolytic techniques. The choice of method often depends on the presence of other functional groups within the molecule and the desired reaction conditions.

Catalytic Transfer Hydrogenation (CTH)

A rapid and efficient method for N-debenzylation involves catalytic transfer hydrogenation. mdma.ch This technique avoids the need for high-pressure hydrogen gas, employing a hydrogen donor in the presence of a metal catalyst.

Reagents and Conditions : A common system utilizes ammonium formate (B1220265) as the hydrogen donor in conjunction with a 10% Palladium on carbon (Pd-C) catalyst. mdma.ch The reaction is typically carried out in dry methanol at reflux temperature. mdma.ch

Efficiency : This method is noted for its speed, with many debenzylation reactions reaching completion within 6-10 minutes. mdma.ch The progress can be easily monitored using Thin Layer Chromatography (TLC). mdma.ch

Visible-Light-Mediated Oxidative Debenzylation

A modern approach to debenzylation employs visible light photochemistry, offering a milder alternative to traditional reduction methods. researchgate.net This strategy renders benzyl groups as temporary protecting groups that can be removed under conditions that preserve a wide array of other functionalities. researchgate.netnih.gov

Reagents and Conditions : The reaction is mediated by a photooxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can be used in stoichiometric or catalytic amounts. researchgate.netnih.gov When used catalytically, a co-catalyst like tert-butyl nitrite (B80452) (TBN) can be employed with air as the terminal oxidant. nih.gov The reaction is irradiated with visible light, for example, from green LED lamps (525 nm). orgsyn.org

Selectivity : This photooxidative method demonstrates excellent functional group tolerance, leaving azides, alkenes, and alkynes intact. researchgate.netnih.gov This overcomes the limitations of harsher cleavage conditions required by methods like catalytic hydrogenolysis or Birch reduction. researchgate.net

Acid-Facilitated Hydrogenolysis

In complex molecules where multiple protecting groups are present, such as those containing both N-Boc (tert-butyloxycarbonyl) and N-benzyl protection, debenzylation can be challenging. nih.gov In such cases, the addition of an acid can facilitate the reaction.

Reagents and Conditions : For substrates resistant to standard hydrogenolysis, the addition of acetic acid during the process has been shown to significantly improve yields of the debenzylated product. nih.gov Standard conditions may involve a palladium catalyst such as 20% Pd(OH)₂/C under a hydrogen atmosphere. nih.gov

Table 1: Comparison of Debenzylation Methodologies for N-Benzyl Groups

Heterocyclic Coupling Strategies

While direct functionalization of the benzyl side chain for coupling to other heterocycles is not widely reported, related strategies involve using benzylidene linkers at the 5-position of the imidazolidinedione ring to attach various heterocyclic moieties. This approach creates a conjugated system and allows for the introduction of diverse heterocyclic structures.

An example of this strategy is the synthesis of (5E)-3-benzyl-5-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione. nih.gov In this molecule, a substituted pyrrole (B145914) ring is coupled to the C-5 position of the 3-benzyl-imidazolidinedione core via a methylidene bridge. nih.gov This type of condensation reaction, often a Knoevenagel condensation, is a common method for linking heterocycles to the hydantoin scaffold.

Similarly, literature describes the attachment of various heterocyclic rings, such as piperidine, to the 5-position of 2,4-thiazolidinedione (a related heterocyclic core) to enhance biological activity. rjpn.org These syntheses often involve creating 5-benzylidene derivatives which can then be further modified or directly coupled with other heterocyclic systems. sphinxsai.com

Table 2: Examples of Heterocyclic Coupling with Imidazolidinedione and Related Scaffolds

Chemical Reactivity and Transformation Mechanisms of 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Ring Opening and Recyclization Pathways of the Imidazolidinedione Core

The imidazolidinedione ring, while generally stable, is susceptible to ring-opening reactions under specific conditions, most notably through hydrolysis. The cleavage of the heterocyclic ring typically proceeds via the hydrolysis of one of the amide bonds. thieme-connect.dewikipedia.org

The generally accepted pathway for the hydrolysis of hydantoins involves the initial formation of a ureido acid intermediate. thieme-connect.de Under basic or acidic conditions, nucleophilic attack (by hydroxide (B78521) or water, respectively) occurs at one of the carbonyl carbons (C-2 or C-4). This leads to the cleavage of an N-C bond and the formation of an N-carbamoyl-α,α-disubstituted amino acid. For 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, this intermediate would be N-benzyl-N-carbamoyl-α-aminoisobutyric acid. Subsequent hydrolysis of the ureido group releases the corresponding α-amino acid, in this case, N-benzyl-α-aminoisobutyric acid, along with carbon dioxide and ammonia (B1221849) (or their conjugate acids/bases depending on the pH). wikipedia.org

Step 1 (Ring Opening): this compound + H₂O → N-benzyl-N-(aminocarbonyl)-2-methylalanine

Step 2 (Ureido Hydrolysis): N-benzyl-N-(aminocarbonyl)-2-methylalanine + H₂O → N-benzyl-2-methylalanine + CO₂ + NH₃

Recyclization pathways are less commonly observed but can occur if the ureido acid intermediate is subjected to dehydrating conditions, potentially reforming the hydantoin (B18101) ring. The stability of the 5,5-disubstituted pattern, however, generally favors the ring-opened products under hydrolytic conditions. nih.gov

Nucleophilic and Electrophilic Reactivity Studies of this compound

The hydantoin ring possesses sites for both nucleophilic and electrophilic attack. The nitrogen atoms can act as nucleophiles (after deprotonation), while the carbonyl carbons are electrophilic centers. thieme-connect.de

Nucleophilic Reactivity: The acidity of the N-H protons in the hydantoin ring allows for deprotonation to form a nucleophilic anion. In unsubstituted hydantoins, the N-3 proton is generally more acidic than the N-1 proton (pKa ≈ 9 vs. ≈ 11.5) due to the influence of both adjacent carbonyl groups. thieme-connect.de In this compound, the N-3 position is already substituted. Therefore, nucleophilic reactions involving the ring nitrogen are directed to the N-1 position. Alkylation at the N-1 position typically requires stronger basic conditions (e.g., sodium hydride in DMF) compared to N-3 alkylation in unsubstituted hydantoins. thieme-connect.de

Electrophilic Reactivity: The primary sites for electrophilic attack are the nitrogen atoms. A notable example is the halogenation of the hydantoin ring. While specific studies on the title compound are scarce, mechanistic investigations on the closely related 5,5-dimethylhydantoin (B190458) reveal a detailed pathway for chlorination. nih.gov The reaction proceeds through the initial deprotonation of a nitrogen atom, followed by an Sₙ2-like step where the hydantoin anion attacks a chloronium ion donor (like HOCl). The mechanism suggests that the N-3 position is chlorinated first, followed by the N-1 position. nih.gov For this compound, electrophilic attack would be expected to occur at the N-1 position, as the N-3 position is blocked.

The carbonyl carbons (C-2 and C-4) are electrophilic and can be attacked by strong nucleophiles, which often leads to ring-opening as discussed in section 3.1. The C-5 position in hydantoins that possess adjacent protons can act as a reactive methylene (B1212753) group for reactions like Knoevenagel condensations. thieme-connect.de However, in this compound, the C-5 carbon is quaternary, precluding such reactivity.

Hydrolysis and Degradation Mechanisms under Controlled Conditions

The degradation of this compound under controlled conditions is primarily achieved through hydrolysis. The stability of the 5,5-dialkylhydantoin structure is significant; for instance, 5,5-dimethylhydantoin is not expected to undergo hydrolysis readily under standard environmental conditions. nih.gov However, under forced conditions, such as refluxing in strong aqueous acid or base, the ring can be cleaved. thieme-connect.de

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous HCl), protonation of a carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This initiates the ring-opening cascade that ultimately yields the α-amino acid, carbon dioxide, and ammonia in their protonated forms. thieme-connect.de

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), the hydroxide ion directly attacks a carbonyl carbon. This is often the more common method for preparative hydrolysis of hydantoins to obtain α-amino acids. thieme-connect.de The reaction proceeds through the ureido acid salt intermediate, which is then hydrolyzed upon workup.

Redox Chemistry and Electrocatalytic Transformations

The redox behavior of the imidazolidinedione core is centered on the two carbonyl groups, which can undergo reduction. While specific electrocatalytic studies on this compound are not widely reported, research on structurally related hydantoin derivatives provides insight into the likely mechanisms. researchgate.net

The following table summarizes representative electrochemical data for related cycloalkanespiro-5-hydantoins, illustrating the effect of pH on the reduction potential.

CompoundpHReduction Potential (Epc) vs. Ag/AgCl
Cyclopentanespiro-5-hydantoin5.50-0.365 V
Cyclopentanespiro-5-hydantoin7.63-0.562 V
Cyclohexanespiro-5-hydantoin5.50-0.366 V
Cyclohexanespiro-5-hydantoin7.63-0.609 V
Cycloheptanespiro-5-hydantoin5.50-0.383 V
Cycloheptanespiro-5-hydantoin7.63-0.580 V

Data sourced from a study on cycloalkanespiro-5-hydantoins. researchgate.net

Oxidation of the hydantoin ring itself is less common, but the hydantoin structure is a known product of oxidative damage to nucleic acids, specifically from the oxidation of 8-oxo-7,8-dihydroguanosine. nih.govnih.gov This implies that the hydantoin moiety is a stable endpoint in certain biological oxidation pathways and can participate in redox processes within biological systems.

Mechanistic Investigations of Complex Reactions Involving the this compound Structure

Mechanistic investigations provide a deeper understanding of the reaction pathways of this compound. Based on studies of related structures, several key mechanisms can be highlighted.

Mechanism of N-Halogenation: As extrapolated from studies on 5,5-dimethylhydantoin, the electrophilic halogenation at the N-1 position would proceed via a two-step mechanism. nih.gov First, a base abstracts the acidic N-1 proton to form a hydantoin anion. This anion then acts as a nucleophile, attacking the electrophilic halogen source (e.g., Cl⁺ from HOCl) in an Sₙ2-type displacement to form the N-halogenated product. nih.gov

Mechanism of Hydrolytic Ring Cleavage: The hydrolysis mechanism, whether acid or base-catalyzed, proceeds through a tetrahedral intermediate at a carbonyl carbon. thieme-connect.de This is followed by the cleavage of the C-N bond, leading to the formation of the linear ureido acid. The subsequent breakdown of this intermediate is a critical step in the degradation pathway.

Mechanism of Electrochemical Reduction: The redox mechanism for the hydantoin ring involves a concerted or sequential transfer of protons and electrons. researchgate.net Voltammetric data strongly suggest that for the reduction of the carbonyl group, a proton transfer precedes the electron transfer, facilitating the reduction process. The pH-dependence of the reduction potential is a key diagnostic feature of this proton-coupled electron transfer (PCET) mechanism. researchgate.net

These mechanistic frameworks, derived from studies on the core hydantoin structure and its close analogs, provide a solid foundation for predicting and understanding the reactivity of this compound in various chemical transformations.

Advanced Structural Elucidation and Conformational Analysis of 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architectureopenmedscience.com

Single crystal X-ray diffraction provides the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. Studies on 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione have successfully elucidated its solid-state architecture, yielding precise bond lengths, bond angles, and crystallographic parameters.

The compound crystallizes in the monoclinic system with the space group P21/c. openmedscience.com The analysis reveals the precise arrangement of the atoms, the conformation of the imidazolidinedione ring, and the orientation of the benzyl (B1604629) and dimethyl substituents. The crystal packing is stabilized by intermolecular interactions. The detailed crystallographic data are summarized in the interactive table below. openmedscience.com

Crystallographic Data for this compound openmedscience.com

ParameterValue
Chemical FormulaC12H14N2O2
Formula Weight218.25 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.2486(3)
b (Å)6.0105(1)
c (Å)15.6960(4)
β (°)108.359(1)
Volume (ų)1164.6
Z (molecules/unit cell)4
Temperature (K)295
R-factor (%)4.3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), their connectivity, and the dynamic processes the molecule may undergo.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) (-CH2-) protons, the N-H proton of the hydantoin (B18101) ring, and the methyl (-CH3) protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for connecting different fragments of the molecule.

While these techniques are standard for the characterization of organic molecules, specific, publicly available 1D and 2D NMR datasets and detailed signal assignments for this compound are not found in the reviewed scientific literature.

Solid-State NMR for Polymorph Identification and Microstructural Characterization

Solid-state NMR (ssNMR) is an important technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism (the existence of multiple crystalline forms), identifying different microstructures, and understanding molecular packing. For hydantoin derivatives, ssNMR has been used to investigate their presence in complex biological and environmental samples. openmedscience.com However, specific solid-state NMR studies focused on polymorph identification or microstructural characterization of this compound have not been reported in the available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending) and absorbs infrared radiation or scatters Raman light at a characteristic frequency.

For this compound, key expected vibrational bands would include:

N-H stretching from the imidazolidinedione ring.

C=O stretching from the two carbonyl groups in the ring.

C-H stretching from the aromatic benzyl group and the aliphatic methyl and methylene groups.

C=C stretching from the aromatic ring.

The combination of these bands provides a unique "molecular fingerprint" that can be used for identification. While the PubChem database indicates the existence of an FTIR spectrum for this compound, detailed peak assignments and corresponding Raman data from peer-reviewed studies are not currently available. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. The precise mass measurement allows for the unambiguous determination of the molecular formula.

The calculated exact mass for this compound (C12H14N2O2) is 218.105527694 Da. nih.gov Experimental HRMS would aim to measure a value extremely close to this, confirming the elemental composition.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic pattern of fragment ions is produced. Analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group (producing a characteristic ion at m/z 91 for the tropylium (B1234903) cation) and fragmentation of the imidazolidinedione ring. Despite the utility of this technique, detailed studies on the specific HRMS fragmentation pattern of this compound are not available in the surveyed literature.

Theoretical and Computational Investigations of 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure of molecules. DFT methods are used to determine a molecule's optimized geometry, electronic energy, and the distribution of electrons, which are crucial for understanding its stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher stability and lower reactivity. researchgate.net For 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, likely involving the carbonyl groups and the aromatic benzyl (B1604629) ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
ParameterEnergy (eV)Implication
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3Indicates high chemical stability and relatively low reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.gov It illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas show positive potential (electron-poor regions), which are susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and positive potential near the hydrogen atoms. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. nih.gov These descriptors provide quantitative measures of a molecule's reactivity and stability.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates a "harder," less reactive molecule.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound
DescriptorFormulaHypothetical Value (eV)Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65Suggests good stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85Indicates the molecule's electron-donating tendency.
Electrophilicity Index (ω)μ² / 2η2.79Measures the molecule's capacity to act as an electrophile.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information on conformational flexibility and how a molecule interacts with its environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations could reveal the dynamic behavior of the molecule. This includes the rotation of the benzyl group and the flexibility of the imidazolidinedione ring. researchgate.net Such simulations are crucial for understanding how the molecule might change its shape to bind to a biological target. mdpi.com Furthermore, by simulating the molecule in a solvent like water, MD can model solvation effects, showing how solvent molecules arrange themselves around the solute and influence its conformation and stability. mdpi.comresearchgate.net This is vital for predicting the molecule's behavior in a biological system.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions, including the identification of intermediate structures and high-energy transition states. This is achieved by mapping the potential energy surface of the reacting system. For imidazolidinediones (hydantoins), in silico studies can explore synthetic routes, such as the Bucherer-Bergs reaction or cyclization of ureido derivatives, to understand the reaction mechanism and predict yields. organic-chemistry.orgmdpi.com By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy, providing insight into the reaction kinetics. Although specific studies on the reaction pathways of this compound are scarce, these computational techniques could be applied to explore its synthesis and degradation pathways. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles for Imidazolidinediones (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a class of molecules like imidazolidinediones, a QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a mathematical relationship between these descriptors and a measured biological activity, such as inhibitory concentration (IC50). researchgate.net

These models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov For imidazolidinediones, QSAR studies have been employed to design novel inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov The resulting models and contour maps provide insights into which structural features are important for activity, guiding the design of more potent compounds. nih.govmdpi.com

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Designing Novel Imidazolidinedione Derivatives

In recent years, Machine Learning (ML) and Artificial Intelligence (AI) have become transformative tools in drug discovery and materials science. youtube.commanning.com These technologies can analyze vast datasets to build highly predictive models for chemical properties, biological activity, and toxicity.

For imidazolidinedione derivatives, ML algorithms can be trained on existing data to create sophisticated QSAR models that outperform traditional statistical methods. researchgate.net Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired properties. youtube.com These models can explore a vast chemical space to propose novel imidazolidinedione derivatives that are optimized for high potency and selectivity against a specific biological target, accelerating the discovery of new therapeutic agents. researchgate.netmdpi.com

Mechanistic Biological and Biochemical Interactions of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research data regarding the mechanistic biological and biochemical interactions of the compound this compound. While the broader class of imidazolidinediones has been investigated for various pharmacological activities, detailed studies elucidating the specific molecular targets and mechanisms of action for this particular derivative are not present in the accessible scientific domain.

The requested outline focuses on highly specific areas of molecular interaction, including in vitro target identification with enzymes like Matrix Metalloproteinases, Protein Tyrosine Phosphatase 1B, and Sirtuins, as well as receptor binding assays for targets such as PPARγ and Kv3.1/3.2 channels. Furthermore, the outline calls for detailed analysis of protein-ligand interactions and cellular pathway perturbations.

Further experimental research, including in vitro screening and mechanistic studies, would be required to identify and validate the molecular targets of this compound and to elucidate its specific biochemical and cellular mechanisms of action.

Mechanistic Biological and Biochemical Interactions of 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Structure-Activity Relationship (SAR) Studies at a Molecular/Target Level

The exploration of the structure-activity relationships (SAR) for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione and its analogs is crucial for understanding how chemical modifications influence their interactions with biological targets. These studies provide a foundational framework for designing more potent and selective compounds.

Design Principles for Modulating Target Affinity and Selectivity

The design of analogs of this compound is guided by established principles of medicinal chemistry, focusing on modifications of the core imidazolidinedione scaffold and its substituents to enhance affinity and selectivity for specific biological targets. The imidazolidinedione ring itself is a key pharmacophore, and its interactions with target proteins are critical for biological activity.

Modifications of the Benzyl (B1604629) Group: The benzyl substituent at the N-3 position plays a significant role in the molecule's interaction with target proteins. The aromatic ring can engage in various non-covalent interactions, including pi-pi stacking, hydrophobic interactions, and cation-pi interactions with complementary residues in the binding pocket. The position and nature of substituents on the phenyl ring can dramatically alter these interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, influencing its binding affinity. Steric factors also come into play; bulkier substituents may enhance binding by occupying a specific pocket or, conversely, may introduce steric hindrance that prevents optimal binding.

A study on phenylmethylenehydantoins, a related class of compounds, revealed that substitutions on the phenyl ring significantly impact anticonvulsant activity. nih.gov Alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring were associated with good anticonvulsant activity, while polar groups like nitro, cyano, and hydroxyl groups resulted in reduced or no activity. nih.gov This suggests that lipophilicity and electronic properties of the benzyl group are key determinants of biological activity.

The following table summarizes the general design principles for modifying the affinity and selectivity of imidazolidinedione derivatives based on SAR studies of related compounds.

Molecular Scaffold ModificationDesign PrinciplePotential Impact on Target Interaction
N-3 Benzyl Group Substitution on the phenyl ring (e.g., alkyl, halogen, methoxy)Modulates hydrophobic and electronic interactions within the binding pocket. Can enhance pi-stacking or create new hydrogen bonding opportunities.
Replacement of the phenyl ring with other aromatic or heteroaromatic systemsAlters the electronic distribution and potential for hydrogen bonding, potentially increasing selectivity for a specific target.
C-5 Dimethyl Groups Variation of alkyl substituents (e.g., ethyl, propyl, cyclopropyl)Modifies the steric bulk and lipophilicity, affecting the fit and hydrophobic interactions within the binding site.
Introduction of spirocyclic systemsConstrains the conformation of the C-5 substituents, which can lead to a more favorable binding entropy and increased affinity.
Replacement with one or two aryl groupsIntroduces potential for additional pi-stacking interactions and can significantly alter the overall shape and lipophilicity of the molecule.

These principles, derived from studies on related hydantoin (B18101) and thiazolidinedione structures, provide a rational basis for the design of novel this compound analogs with improved therapeutic potential.

Ligand Efficiency and Lipophilic Efficiency Analysis for Analogues

In modern drug discovery, the concepts of ligand efficiency (LE) and lipophilic efficiency (LLE) are critical metrics for evaluating the quality of a compound. These parameters help to normalize potency for molecular size and lipophilicity, respectively, guiding the selection of promising lead candidates.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated as:

LE = - (ΔG / HA) or LE = (1.37 * pIC50) / HA

where ΔG is the Gibbs free energy of binding, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and HA is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

A higher LLE value is preferred, as it suggests that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and off-target toxicity. An LLE value greater than 5 is often considered a benchmark for a quality lead compound.

The following interactive table illustrates a hypothetical analysis of LE and LLE for a series of imidazolidinedione analogues, demonstrating how these metrics would be used to guide lead optimization.

CompoundR1 (N-3)R2 (C-5)pIC50logPHeavy Atoms (HA)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
1 BenzylDimethyl6.52.8180.493.7
2 4-Cl-BenzylDimethyl7.03.5190.513.5
3 4-MeO-BenzylDimethyl6.82.7190.494.1
4 BenzylDiethyl6.23.6200.432.6
5 BenzylSpirocyclopentyl7.23.9210.473.3

In this hypothetical dataset, compound 3 (4-MeO-Benzyl) shows an improved LLE compared to the parent compound 1, suggesting a more favorable balance of potency and lipophilicity. While compound 2 (4-Cl-Benzyl) has higher potency, its increased lipophilicity results in a slightly lower LLE. This type of analysis is crucial for selecting compounds for further development that are more likely to have favorable drug-like properties.

Development of Molecular Probes and Bioconjugates for Biological Research

The development of molecular probes and bioconjugates from the this compound scaffold allows for the detailed investigation of its biological targets and mechanisms of action. These tools are invaluable for target identification, validation, and imaging.

A notable example of this approach is the development of a fluorescent probe for the cannabinoid CB2 receptor based on a pyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold. researchgate.net In this study, researchers designed and synthesized analogues of a known CB2 receptor ligand, incorporating various linkers and fluorophores. researchgate.net The resulting probe, which contained a Cy5 fluorophore attached via an alkyl spacer, demonstrated high potency and selectivity for the CB2 receptor. researchgate.net This fluorescent probe serves as a valuable chemical tool for detecting the CB2 receptor in cells and for use in cellular target engagement studies. researchgate.net

The general strategy for developing such probes involves identifying a position on the parent molecule that can be chemically modified without significantly disrupting its binding to the target. This "handle" can then be used to attach a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoaffinity label for covalent cross-linking to the target protein.

Bioconjugation Strategies:

Bioconjugation involves the covalent attachment of a molecule of interest (in this case, a this compound derivative) to another biomolecule, such as a protein, nucleic acid, or a reporter molecule. Common strategies for bioconjugation that could be applied to this scaffold include:

Amide Bond Formation: If a derivative of the compound is synthesized with a carboxylic acid or an amine handle, it can be readily coupled to a corresponding amine or carboxylic acid on a reporter molecule using standard coupling reagents like EDC/NHS.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the imidazolidinedione scaffold would allow for highly efficient and specific conjugation to molecules containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Thiol-Maleimide Chemistry: A derivative containing a maleimide (B117702) group could be selectively conjugated to cysteine residues on a protein or a thiol-modified reporter molecule.

The development of such molecular probes and bioconjugates is a powerful extension of SAR studies, enabling a deeper understanding of the molecular pharmacology of this compound and its analogues in a biological context.

Advanced Analytical Methodologies for Research on 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Chromatographic Separations for Complex Mixture Analysis in Research

Chromatographic techniques are indispensable for the isolation and quantification of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione from intricate biological or environmental matrices. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier analytical techniques for the analysis of this compound. These methods are particularly well-suited for compounds that are non-volatile or thermally labile. UPLC, with its use of smaller particle sizes in the stationary phase (typically less than 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption mdpi.com.

In a typical research setting, a reversed-phase HPLC or UPLC method would be employed for the analysis of this compound. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the benzyl (B1604629) and imidazolidinedione chromophores exhibit maximum absorbance. For more complex matrices, a diode array detector (DAD) can provide spectral information, enhancing the specificity of the analysis.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Imidazolidinedione Derivatives

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 15 min 20-80% B over 5 min
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temp. 30 °C 40 °C
Injection Vol. 10 µL 2 µL

| Detector | UV at 254 nm | UV at 254 nm |

This table presents typical starting parameters for method development and does not represent a validated method for this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the inherent low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing N-H bonds, such as the imidazolidinedione ring, is methylation or silylation. For instance, a well-established GC-MS method for the quantification of the related compound 5,5-diphenylhydantoin involves permethylation to increase its volatility prior to analysis nih.gov. Another approach could involve benzylation, a technique used for the derivatization of phosphonic acids for GC-MS analysis, which could be adapted for the imidazolidinedione core nih.gov.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Detection is often performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural identification.

Mass Spectrometry (MS) Applications in Advanced Research

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool in the advanced research of this compound, providing information on its molecular weight, elemental composition, and structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to elucidate the structure of a compound by fragmenting a precursor ion and analyzing its product ions. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions would be analyzed in the second mass analyzer.

While a specific fragmentation pattern for this compound is not detailed in the available literature, a plausible fragmentation pathway can be proposed based on the fragmentation of structurally related compounds, such as 2-thiohydantoins and amino acid hydantoins raco.cattandfonline.com. The fragmentation would likely involve the cleavage of the benzyl group, losses of CO and NHCO from the imidazolidinedione ring, and rearrangements.

Table 2: Plausible MS/MS Fragmentations of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
233.12 [M+H]⁺ 91.05 C₉H₁₀N₂O₂ Benzyl cation
233.12 [M+H]⁺ 142.09 C₇H₇ Isocyanate from ring opening
233.12 [M+H]⁺ 119.08 C₇H₇N₂O Phenyl isocyanate from rearrangement

This table is illustrative and based on general fragmentation principles of similar structures.

Accurate Mass Measurement for Metabolic Investigations in In Vitro Systems and Degradation Product Analysis

Accurate mass measurement, typically achieved with high-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap instruments, provides a highly precise determination of the mass of an ion. This precision allows for the determination of the elemental composition of the parent compound and its metabolites or degradation products, which is a critical step in their identification spectroscopyonline.com.

In metabolic studies, in vitro systems such as liver microsomes or hepatocytes are often used to simulate the metabolic processes that occur in the body. By incubating this compound with these systems and analyzing the resulting mixture with LC-HRMS, potential metabolites can be detected and identified. Common metabolic transformations include hydroxylation of the benzyl or phenyl rings, N-debenzylation, or opening of the imidazolidinedione ring. Accurate mass measurements can differentiate between metabolites with the same nominal mass but different elemental compositions. For example, the addition of an oxygen atom (hydroxylation) versus the addition of a methyl group and loss of a hydrogen atom can be distinguished.

Similarly, in degradation studies, the compound can be subjected to various stress conditions (e.g., acid, base, oxidation, light) to identify its degradation products. Accurate mass measurements are crucial for proposing the structures of these unknown products nih.gov.

Electrochemical Methods for Mechanistic Redox Studies and Sensitive Detection

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These techniques can provide information on the oxidation and reduction potentials of the compound, which can be relevant to its mechanism of action or its metabolic fate.

The imidazolidinedione ring system can potentially undergo redox reactions. Studies on related polycyclic imidazolidinones have demonstrated their involvement in redox-annulation reactions nih.gov. By applying a varying potential to a solution of the compound and measuring the resulting current, a voltammogram can be obtained, revealing the potentials at which oxidation and reduction occur. This information can be used to understand the electronic properties of the molecule and to develop sensitive electrochemical detection methods for its quantification in various samples. While specific electrochemical studies on this compound are not prominent in the literature, the redox chemistry of related heterocyclic systems suggests that this would be a fruitful area of investigation nih.gov.

Microfluidics and High-Throughput Screening (HTS) Platforms for Compound Analysis in Research Settings

The analytical investigation of this compound, a compound belonging to the pharmacologically significant hydantoin (B18101) class, benefits immensely from advanced methodologies that enable rapid and efficient analysis. Microfluidics and high-throughput screening (HTS) are at the forefront of these technologies, offering powerful tools for compound analysis in research, particularly in the early stages of drug discovery and development.

Microfluidic systems, also known as lab-on-a-chip technology, manipulate minute volumes of fluids (typically in the range of nanoliters to microliters) within networks of microchannels. This miniaturization offers several advantages for the analysis of compounds like this compound, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high levels of automation and parallelization. For instance, in the context of antiepileptic drug (AED) research, a category to which many hydantoin derivatives belong, microfluidic chips coupled with detection methods like light-emitting diode-induced fluorescence have been developed to assay multiple drugs simultaneously. These systems can achieve separations in under 100 seconds with high efficiency. Such platforms could be adapted for the rapid quantification and analysis of this compound in various biological matrices or formulation samples.

High-throughput screening (HTS) integrates robotics, data processing, and control software to quickly conduct millions of chemical, genetic, or pharmacological tests. In the pharmaceutical industry, HTS is a cornerstone of drug discovery, allowing for the rapid screening of large compound libraries to identify "hit" compounds that modulate a specific biological target. For a compound like this compound, HTS platforms can be employed to:

Identify Biological Targets: Screen the compound against a vast array of receptors, enzymes, and other biological targets to elucidate its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Rapidly test a library of analogues of this compound to understand the relationship between chemical structure and biological activity.

Cell-Based Assays: Evaluate the compound's effect on cellular processes, such as cell viability, proliferation, or signaling pathways, in a high-throughput manner.

The integration of microfluidics with HTS creates even more powerful screening platforms. These systems can perform automated, parallel experiments on a microscale, further reducing costs and increasing the speed of research. For example, microfluidic devices can generate precise concentration gradients of this compound to study dose-response effects in cell cultures within a single chip.

Table 1: Comparison of Analytical Platforms for Compound Research
ParameterConventional Methods (e.g., HPLC)MicrofluidicsHigh-Throughput Screening (HTS)
Sample Volume Milliliters (mL)Nanoliters (nL) to Microliters (µL)Microliters (µL)
Analysis Time Minutes to HoursSeconds to MinutesHigh-speed (thousands of assays/day)
Reagent Consumption HighVery LowLow per assay
Throughput Low to MediumHigh (with parallelization)Very High
Automation Potential ModerateHighVery High (robotic integration)
Application for this compound Routine quantification and purity analysisRapid analysis, mechanistic studies, miniaturized assaysTarget identification, SAR studies, lead discovery

Integration of Green Analytical Chemistry Principles in Method Development

The development of analytical methods for pharmaceutical compounds like this compound is increasingly guided by the principles of Green Analytical Chemistry (GAC). ijirt.org GAC aims to minimize the environmental impact of analytical procedures and enhance operator safety without compromising the quality and reliability of the results. nih.govekb.eg The integration of these principles is crucial throughout the lifecycle of an analytical method, from development and validation to routine application.

The twelve principles of GAC provide a framework for developing more sustainable analytical methods. researchgate.net Key principles applicable to the analysis of this compound include:

Waste Prevention: Designing methods to minimize the generation of hazardous waste. This can be achieved by reducing the scale of the analysis (miniaturization) and using smaller volumes of solvents and reagents. nih.govresearchgate.net

Safer Solvents and Auxiliaries: Replacing toxic and hazardous organic solvents with greener alternatives. nih.gov For instance, in High-Performance Liquid Chromatography (HPLC) methods for analyzing hydantoin derivatives, hazardous solvents like acetonitrile and methanol can often be replaced with more benign options such as ethanol (B145695), water, or supercritical fluids like carbon dioxide. ijirt.org

Design for Energy Efficiency: Selecting analytical techniques and instruments that consume less energy. ijirt.org This can involve using modern, energy-efficient instrumentation and developing faster analytical methods that reduce instrument run time.

Use of Renewable Feedstocks: Prioritizing the use of reagents and solvents derived from renewable sources where possible.

Reduction of Derivatives: Avoiding or minimizing derivatization steps, which often require additional reagents and generate more waste. researchgate.net

Automation and Miniaturization: Employing automated and miniaturized systems, such as the microfluidic platforms discussed in the previous section, significantly reduces waste and energy consumption. nih.govunizg.hr

The development of a "green" HPLC method for this compound would involve a systematic approach. This includes selecting a suitable column with smaller dimensions (e.g., shorter length, smaller internal diameter, and smaller particle size) to reduce solvent consumption, and optimizing the mobile phase to replace hazardous solvents with greener alternatives. nih.gov For example, a method could be developed using an ethanol-water mobile phase instead of a conventional acetonitrile-water mixture. rsc.org The greenness of the developed method can be assessed using various metrics and tools, such as the Analytical Greenness metric (AGREE) or the Green Analytical Procedure Index (GAPI), which provide a quantitative evaluation of the method's environmental impact. rsc.org

Table 2: Comparison of Traditional vs. Green HPLC Method for this compound Analysis
ParameterTraditional HPLC MethodGreen HPLC MethodEnvironmental/Safety Benefit
Mobile Phase Acetonitrile/Methanol and WaterEthanol and WaterReduced toxicity and use of non-renewable solvents. nih.gov
Column Dimensions Standard (e.g., 250 x 4.6 mm, 5 µm)Reduced (e.g., 100 x 2.1 mm, <2 µm)Lower solvent consumption and waste generation. researchgate.net
Flow Rate ~1.0 mL/min<0.5 mL/minSignificant reduction in solvent use over time.
Waste Generation High volume of hazardous organic wasteLow volume of less hazardous wasteMinimized environmental pollution. ekb.eg
Energy Consumption StandardLower (due to shorter run times)Reduced carbon footprint. ijirt.org
Sample Preparation May involve solvent-intensive extractionMiniaturized techniques (e.g., µ-SPE). researchgate.netReduced solvent use and waste. nih.gov

By consciously applying these green principles, the analytical methodologies developed for the research and quality control of this compound can be both scientifically robust and environmentally responsible.

Emerging Research Areas and Future Perspectives for 3 Benzyl 5,5 Dimethyl 2,4 Imidazolidinedione

Applications in Materials Science

The integration of the imidazolidinedione core into macromolecular structures is an area of growing interest. The unique properties of the hydantoin (B18101) ring, including its polarity, hydrogen bonding capabilities (at the N1 position), and thermal stability, make it an attractive building block for novel materials.

Polymer Chemistry and Polymer Additives

While direct research on the use of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in polymer science is not extensively documented, the applications of analogous compounds provide a strong basis for its potential. For instance, N-substituted hydantoin derivatives have been successfully incorporated into polymer chains. A notable example is 3-allyl-5,5-dimethyl hydantoin, which contains a reactive vinyl group allowing it to be grafted onto polymer surfaces or copolymerized with other monomers. google.com This modification is used to impart lasting antimicrobial properties to fabrics and to improve the mechanical properties of materials like solid propellants. google.com

For this compound, the N-benzyl group is less reactive towards polymerization than an allyl group. However, the molecule could be developed as a monomer for certain types of condensation polymers or used as a functional additive. As an additive, its rigid, polar structure could influence the mechanical and thermal properties of polymer matrices, potentially acting as a reinforcing agent or a modifier of surface properties.

Cross-linking Agents and Resin Components

The structure of this compound contains a secondary amine at the N1 position, which offers a reactive site for potential cross-linking applications. This N-H group can undergo reactions with various functional groups, such as epoxides or isocyanates, which are common components of resins and thermosetting polymers. The process of cross-linking is crucial for enhancing the physicochemical properties of materials, including mechanical strength, thermal stability, and resistance to degradation. mdpi.com

Derivatives of 5,5-dimethylhydantoin (B190458), such as those containing hydroxymethyl groups, are known to be used in the formulation of resins. nih.gov These groups can self-condense or react with other components to form a cross-linked network. Although this compound lacks a hydroxymethyl group, its N1-H functionality presents a viable alternative for incorporation into resin systems, potentially creating novel materials with tailored properties.

Role in Catalysis (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

Imidazolidinone scaffolds are renowned in the field of asymmetric organocatalysis, largely due to the pioneering work of David MacMillan. sigmaaldrich.com These catalysts, often referred to as MacMillan catalysts, typically feature a chiral center at the C5 position, which is critical for inducing enantioselectivity in reactions like Diels-Alder cycloadditions and Friedel-Crafts alkylations. sigmaaldrich.comcore.ac.uk

The structure of this compound differs from these classical organocatalysts in a key aspect: the C5 position is substituted with two methyl groups, rendering it achiral. This gem-dimethyl substitution prevents its direct use in asymmetric catalysis where a chiral C5 substituent is required to control the stereochemical outcome.

However, this does not preclude its potential in other areas of catalysis. The imidazolidinedione framework could be employed in non-asymmetric organocatalysis or serve as a robust scaffold for the design of ligands in metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and modifications at the N1 position could be used to tune the electronic and steric properties of the resulting ligand.

Table 1: Structural Comparison of this compound with a Representative MacMillan Organocatalyst
FeatureThis compound(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one sigmaaldrich.com
Substitution at C5 Gem-dimethyl (achiral)Benzyl (B1604629) (chiral)
Substitution at N3 BenzylMethyl
Substitution at C2 Carbonyltert-Butyl and Hydrogen
Primary Catalytic Application Potential for non-asymmetric catalysis or as a ligand scaffoldAsymmetric organocatalysis (e.g., enantioselective Friedel-Crafts alkylation)

Agrochemical and Crop Protection Research (Non-Human Focus)

The imidazolidinedione ring is a well-established scaffold in agrochemical research, with numerous derivatives exhibiting potent herbicidal activity. researchgate.netnih.gov These compounds often act by inhibiting essential plant enzymes. The general structure of this compound fits the profile of a potential herbicidal agent. The 3-aryl (benzyl) substitution is a common feature in active compounds within this class.

Research on related compounds has demonstrated significant herbicidal efficacy. For example, a series of 3-aryl-1-[2-(aryloxy)propanoyl]imidazolidine-2,4-diones showed excellent activity against both monocotyledonous and dicotyledonous plants. researchgate.net Similarly, esters derived from 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have also been reported to possess good herbicidal properties. nih.gov These findings suggest that the this compound core is a promising starting point for the development of new crop protection agents. Further research would involve synthesizing and screening this compound and its derivatives against a panel of common weed species.

Table 2: Herbicidal Activity of Structurally Related Imidazolidinedione Derivatives
Compound ClassTarget WeedsReported EfficacyReference
3-Aryl-1-[2-(aryloxy)propanoyl]imidazolidine-2,4-dionesBarnyard grass (monocot), Oil rape (dicot)Excellent herbicidal activity researchgate.net
5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one EstersStellaria media, Echinochloa crus-galli, Setaria viridisUp to 60% efficacy at 1,000 g/ha in greenhouse tests nih.gov
Hydantocidin AnaloguesVarious grass and broadleaf weedsInhibition of adenylosuccinate synthetase (AdSS) nih.gov

Unexplored Reactivity and Novel Transformations of the this compound Scaffold

The this compound scaffold possesses several reactive sites that could be exploited for novel chemical transformations. The N1-H bond is the most acidic proton, making it susceptible to deprotonation followed by alkylation, acylation, or arylation, allowing for the synthesis of a diverse library of 1,3-disubstituted derivatives.

The carbonyl groups at positions 2 and 4 exhibit typical ketone reactivity, although they are part of an amide/imide system. They could potentially undergo reactions with strong nucleophiles or be selectively reduced. Furthermore, the entire heterocyclic ring could be subject to ring-opening reactions under hydrolytic conditions (acidic or basic), yielding amino acid derivatives. Exploring these reactions could lead to the development of new synthetic methodologies and the creation of novel molecular architectures derived from the imidazolidinedione core. The steric hindrance provided by the gem-dimethyl group at C5 and the benzyl group at N3 would play a significant role in directing the regioselectivity and stereoselectivity of such transformations.

Opportunities in Interdisciplinary Research (e.g., Bio-Organic Chemistry, Chemical Biology)

The intersection of chemistry and biology offers fertile ground for exploring the potential of this compound. The known biological activities of the broader hydantoin class, including herbicidal and various pharmacological effects, make this scaffold an attractive candidate for bio-organic studies. researchgate.net

In the context of agrochemicals, the compound could be used as a molecular probe to study the mechanism of action of hydantoin-based herbicides. By designing and synthesizing derivatives with photoaffinity labels or fluorescent tags, researchers could identify and characterize the specific plant enzymes that are targeted by this class of molecules. This approach aligns with the goals of chemical biology, which seeks to use small molecules to understand and manipulate biological systems. The existence of complex derivatives, such as 3-benzyl-5,5-dimethyl-1-[5-(4-phenylpiperazin-1-yl)pentyl]imidazolidine-2,4-dione, in chemical databases suggests that this scaffold is already being explored for biological screening purposes, highlighting its relevance in interdisciplinary research. nih.gov

Future Directions in Computational-Aided Design and Experimental Validation

The exploration of this compound and its derivatives is increasingly benefiting from the synergy between computational-aided design and experimental validation. These advanced methodologies are paving the way for the rational design of novel analogs with enhanced biological activities and a deeper understanding of their structure-activity relationships (SAR). Future research in this domain is poised to leverage sophisticated computational models to predict the efficacy and interaction of new derivatives, which will then be synthesized and validated through targeted in vitro and in vivo experiments.

Advancing Computational Models for Enhanced Predictive Power

Future computational efforts will likely focus on the development of more accurate and predictive models tailored to the this compound scaffold. A key area of advancement lies in the application of Quantitative Structure-Activity Relationship (QSAR) studies. By analyzing the physicochemical properties of a series of derivatives in conjunction with their biological activities, QSAR models can identify the key structural features that govern their efficacy. For instance, in a study of phenylpiperazine derivatives of 3-benzyl-5,5-dimethylhydantoin, SAR analysis revealed crucial insights into the structural properties responsible for their activity as efflux pump inhibitors in Staphylococcus epidermidis mdpi.com.

Molecular docking simulations will continue to be a cornerstone of in silico analysis, providing detailed insights into the binding modes of these compounds with their biological targets. Future studies will likely employ more advanced docking protocols, such as ensemble docking and induced-fit docking, to account for protein flexibility and improve the accuracy of binding affinity predictions. Furthermore, molecular dynamics (MD) simulations will offer a dynamic perspective on the ligand-receptor interactions, allowing researchers to observe the stability of the complex and the conformational changes that occur upon binding over time.

Pharmacophore modeling represents another promising avenue for the design of novel derivatives. By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify new molecules with a high probability of being active. This approach can significantly accelerate the discovery of new lead compounds based on the this compound framework.

Innovations in Experimental Validation and High-Throughput Screening

The experimental validation of computationally designed compounds is a critical step in the drug discovery pipeline. Future research will see the integration of more sophisticated and higher-throughput experimental techniques to rapidly assess the biological activity of newly synthesized this compound derivatives.

Crystallographic analysis will remain a vital tool for elucidating the precise binding modes of these compounds, providing invaluable data for the refinement of computational models. For example, crystallographic data for derivatives of 3-benzyl-5,5-dimethylhydantoin have been instrumental in understanding the orientation of the benzyl and hydantoin rings and their influence on biological activity mdpi.com.

In vitro biological studies will continue to be essential for determining the potency and efficacy of new analogs. The development of more targeted and sensitive assays will enable a more nuanced understanding of the mechanisms of action. For instance, studies on phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives have utilized ethidium bromide accumulation assays to quantify their efflux pump inhibitory potency in specific bacterial strains mdpi.com. The future will likely see the adoption of more complex cell-based assays and phenotypic screening platforms to evaluate the effects of these compounds in a more biologically relevant context.

The following table summarizes the key computational and experimental techniques and their future applications in the study of this compound derivatives:

Technique Description Future Applications
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate chemical structure with biological activity.Development of predictive models to guide the design of derivatives with enhanced potency and selectivity.
Molecular Docking Computational simulation of the binding of a ligand to a receptor.Utilization of advanced docking methods to improve the accuracy of binding predictions and understand ligand-receptor interactions.
Molecular Dynamics (MD) Simulations Computer simulation of the physical movements of atoms and molecules.Elucidation of the dynamic behavior of ligand-receptor complexes and assessment of binding stability.
Pharmacophore Modeling Identification of the essential 3D arrangement of functional groups for biological activity.Virtual screening of compound libraries to discover novel and diverse chemical scaffolds.
X-ray Crystallography Experimental technique to determine the atomic and molecular structure of a crystal.Validation of computational models and precise characterization of ligand binding modes.
In Vitro Biological Assays Experiments conducted in a controlled environment outside of a living organism.High-throughput screening of compound libraries and detailed mechanistic studies.

By integrating these advanced computational and experimental approaches, future research on this compound will be able to accelerate the discovery and development of new therapeutic agents with improved efficacy and specificity.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, and how can reaction conditions be systematically optimized?

Methodological Answer: A common approach involves condensation reactions between substituted benzaldehydes and amino-triazole derivatives under reflux conditions. For example, substituting benzaldehyde with 3-benzyl groups in ethanol, catalyzed by glacial acetic acid, yields the target compound after 4 hours of reflux and solvent evaporation . Optimization can employ factorial design to test variables (temperature, solvent polarity, catalyst concentration) and identify significant factors affecting yield . Characterization via NMR and X-ray crystallography (as shown for structurally similar imidazolidinediones) is critical for confirming regioselectivity .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

Methodological Answer:

  • NMR: Distinct chemical shifts for benzyl protons (δ 7.2–7.4 ppm) and imidazolidinedione carbonyl groups (δ 165–175 ppm) help differentiate substituent positions. Comparative studies with PubChem data for related compounds (e.g., 1,3-bis(hydroxymethyl) derivatives) provide reference benchmarks .
  • IR: Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds confirm the core structure .
  • MS: High-resolution mass spectrometry (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1294 for C₁₂H₁₄N₂O₂) and fragmentation patterns unique to the benzyl group .

Q. Q3. What are the preliminary biological screening protocols for assessing antimicrobial activity of this compound?

Methodological Answer: Standard assays include:

  • Agar diffusion: Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains at concentrations of 10–100 µg/mL.
  • MIC determination: Broth microdilution to quantify minimum inhibitory concentrations.
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. Q4. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in nucleophilic substitution reactions .
  • Molecular Docking: Simulate binding affinities with bacterial enzyme targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Q. Q5. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

  • Meta-analysis: Compare reaction conditions (e.g., solvent purity, inert atmosphere usage) across studies. For example, yields may vary due to trace moisture in ethanol, which hydrolyzes intermediates .
  • Reproducibility protocols: Standardize biological assays using CLSI guidelines to minimize variability in MIC values .
  • Cross-validation: Pair HPLC purity data (>98%) with biological results to rule out impurities as confounding factors .

Q. Q6. How can multi-step synthesis pathways (e.g., incorporating 3-benzyl groups) be optimized for scalability while minimizing side reactions?

Methodological Answer:

  • Process intensification: Use continuous-flow reactors to enhance heat/mass transfer during benzylation steps, reducing dimerization byproducts.
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
  • Green chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

Methodological and Theoretical Questions

Q. Q7. What factorial design approaches are suitable for optimizing the synthesis of this compound derivatives?

Methodological Answer: A 2³ factorial design can evaluate three factors (temperature: 80–120°C; catalyst loading: 1–5 mol%; reaction time: 2–6 hours). Response surface methodology (RSM) identifies optimal conditions, while ANOVA determines statistical significance of interactions (e.g., temperature × catalyst) .

Q. Q8. How do steric and electronic effects of the 3-benzyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Steric effects: The benzyl group hinders nucleophilic attack at C4, favoring regioselectivity at C2. X-ray data for analogous compounds show distorted imidazolidinedione ring geometries .
  • Electronic effects: Electron-donating benzyl groups increase electron density at carbonyl carbons, verified by DFT-calculated Mulliken charges .

Data and Environmental Considerations

Q. Q9. What environmental risk assessment frameworks apply to this compound, based on its physicochemical properties?

Methodological Answer:

  • OECD guidelines: Test biodegradability (OECD 301F) and aquatic toxicity (OECD 202: Daphnia magna LC₅₀).
  • Read-across approach: Use data from structurally similar AICIS-listed imidazolidinediones to estimate persistence and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.